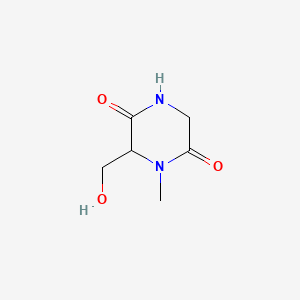

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Descripción

Structural Characterization of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound is built upon the fundamental 2,5-diketopiperazine ring system, which constitutes a six-membered heterocyclic structure containing two amide groups positioned at opposite locations within the ring framework. The compound features a six-membered ring containing two amide groups at opposite positions in the ring, representing a conformationally constrained nearly planar scaffold that provides structural rigidity. The diketopiperazine ring system exhibits characteristics typical of cyclic dipeptides, incorporating both donor and acceptor groups for hydrogen bonding interactions.

The stereochemical configuration of this compound involves specific spatial arrangements around the ring carbons bearing substituents. The hydroxymethyl group (-CH₂OH) at position 6 introduces a chiral center, creating potential for stereoisomeric forms. The methyl substitution at the nitrogen atom (position 1) contributes to the overall molecular asymmetry and influences the compound's conformational preferences. This substitution pattern distinguishes the compound from unsubstituted 2,5-diketopiperazine, which crystallizes in planar conformations with standard deviations of ring atoms from the mean plane typically ranging from 0.003 to 0.13 Å.

The molecular geometry demonstrates the influence of substituent effects on ring conformation. Unlike simple diketopiperazines that often adopt perfectly planar conformations, the presence of the hydroxymethyl and methyl substituents may introduce slight deviations from planarity due to steric interactions and electronic effects. The hydroxymethyl group particularly contributes to conformational flexibility through rotation around the C-C bond connecting the substituent to the ring carbon.

Comparative Analysis with 2,5-Diketopiperazine Derivatives

Comparative structural analysis reveals significant differences between this compound and other members of the 2,5-diketopiperazine family. The parent compound, 2,5-Piperazinedione (C₄H₆N₂O₂), serves as the fundamental structural reference with a molecular weight of 114.10 g/mol. This unsubstituted derivative exhibits planar ring conformations and represents the simplest member of the diketopiperazine family.

Related hydroxymethyl-substituted derivatives provide valuable comparative insights. The compound (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione, with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol, shares the same molecular formula as the target compound but differs in substitution pattern. This isomeric relationship demonstrates how positional effects of substituents can create distinct structural entities with potentially different properties. Similarly, trans-3,6-Bis(hydroxymethyl)piperazine-2,5-dione (C₆H₁₀N₂O₄, MW 174.15 g/mol) represents a bis-hydroxymethyl derivative that illustrates the structural consequences of multiple hydroxymethyl substitutions.

The following comparative data table summarizes key structural parameters for related compounds:

The comparative analysis reveals that substitution patterns significantly influence molecular properties. The hydroxymethyl group enhances hydrophilicity compared to purely alkyl substituents, improving aqueous solubility characteristics. This polar functionality enables additional hydrogen-bonding interactions that can stabilize specific conformations and influence intermolecular packing arrangements in crystalline phases.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The compound's ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to different proton environments within the molecular structure. The methyl group attached to the nitrogen atom typically appears as a singlet in the aliphatic region, while the hydroxymethyl protons generate more complex multipicity patterns due to coupling with adjacent carbons and the hydroxyl proton.

The diketopiperazine ring protons demonstrate characteristic chemical shifts influenced by the electron-withdrawing effects of the carbonyl groups. Ring CH protons typically appear in the 3.5-4.5 ppm region, with exact positions dependent on the specific substitution pattern and stereochemical configuration. The hydroxyl proton of the hydroxymethyl group exhibits temperature and concentration-dependent chemical shifts due to hydrogen-bonding effects and exchange phenomena.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with carbonyl carbons appearing characteristically downfield around 160-170 ppm. The methyl carbon attached to nitrogen and the carbon of the hydroxymethyl group exhibit distinct chemical shifts that facilitate structural assignment. The ring carbons show chemical shifts influenced by both the electronegative nitrogen atoms and the carbonyl groups, creating a unique fingerprint for this substitution pattern.

Infrared (IR) and Raman Vibrational Mode Assignments

Vibrational spectroscopy provides detailed information about the molecular dynamics and intermolecular interactions of this compound. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretching vibrations of the diketopiperazine system typically appear in the 1650-1700 cm⁻¹ region, with exact frequencies dependent on hydrogen-bonding environments and crystal packing effects.

The hydroxyl group of the hydroxymethyl substituent generates characteristic O-H stretching vibrations in the 3200-3600 cm⁻¹ region. The broadness and exact frequency of this absorption provide information about hydrogen-bonding interactions, with broader absorptions indicating stronger intermolecular hydrogen bonds. N-H stretching vibrations from the diketopiperazine ring appear in similar spectral regions but can be distinguished through deuterium exchange experiments and temperature-dependent studies.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive or weak. The ring breathing modes and C-N stretching vibrations are often more prominent in Raman spectra, facilitating comprehensive vibrational analysis. The combination of infrared and Raman data enables complete assignment of vibrational modes through potential energy distribution analysis, as demonstrated in related cyclic dipeptide studies.

The vibrational analysis reveals that hydrogen-bonding interactions significantly influence spectroscopic signatures. Strong intermolecular hydrogen bonds cause characteristic frequency shifts and band broadening that provide direct evidence for supramolecular organization in crystalline phases.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways for this compound. The molecular ion peak appears at m/z 158, corresponding to the molecular weight of 158.16 g/mol. The isotope pattern of this peak confirms the molecular formula C₆H₁₀N₂O₃ through comparison with theoretical isotope distributions.

Fragmentation patterns reveal specific bond-breaking preferences that provide structural confirmation. The loss of the hydroxymethyl group (-CH₂OH, mass 31) represents a common fragmentation pathway, generating a fragment ion at m/z 127. Similarly, loss of the methyl group from the nitrogen (-CH₃, mass 15) produces a fragment at m/z 143. These characteristic mass losses serve as diagnostic indicators for the presence of these specific substituents.

The diketopiperazine ring system exhibits characteristic fragmentation behavior involving ring-opening reactions and subsequent rearrangements. The formation of acylium ions through ring fragmentation provides additional structural information, with fragment patterns that distinguish this compound from other isomeric structures. Collision-induced dissociation experiments can provide more detailed fragmentation pathways that further confirm structural assignments.

Crystallographic Studies and Hydrogen-Bonding Networks

Crystallographic analysis of this compound and related compounds reveals the importance of hydrogen-bonding networks in determining solid-state structures. The compound's ability to form multiple hydrogen bonds through both the diketopiperazine N-H groups and the hydroxyl group of the hydroxymethyl substituent creates complex supramolecular architectures in crystalline phases.

Comparative crystallographic studies of related diketopiperazine derivatives demonstrate common structural motifs and packing arrangements. The compound (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione crystallizes in the triclinic P-1 space group with specific hydrogen-bonding patterns that create extended networks. Similar structural analysis of other hydroxymethyl-substituted derivatives reveals that the hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonds that stabilize specific conformations.

The crystal structure of cyclo(L-alanyl-L-seryl) hydrate demonstrates how hydroxyl-containing diketopiperazines form extended hydrogen-bonded chains through crystal structures. The serine hydroxyl group participates in hydrogen bonding with adjacent water molecules and neighboring diketopiperazine rings, creating three-dimensional networks that influence physical properties. This structural motif provides insight into the potential crystalline behavior of this compound.

Analysis of hydrogen-bonding geometries reveals that N-H···O hydrogen bonds typically exhibit distances in the range of 2.8-3.0 Å with bond angles approaching linearity. The O-H···O hydrogen bonds involving hydroxyl groups show similar geometric parameters but may exhibit greater variability depending on the specific crystal packing environment. These intermolecular interactions significantly influence melting points, solubility characteristics, and mechanical properties of crystalline materials.

The supramolecular organization often involves the formation of one-dimensional molecular tapes or two-dimensional layers, depending on the specific substitution pattern and hydrogen-bonding capabilities. For compounds with hydroxymethyl substituents, the additional hydrogen-bonding sites can lead to more complex three-dimensional networks that enhance crystal stability and influence dissolution behavior.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-8-4(3-9)6(11)7-2-5(8)10/h4,9H,2-3H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIWWBCVBLPYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NCC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667913 | |

| Record name | 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-20-5 | |

| Record name | 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of N-Methylethylenediamine with Hydroxymethyl-Containing Esters

A pivotal method involves reacting N-methylethylenediamine with a hydroxymethyl-substituted ester under controlled conditions. For example, methyl 2-(hydroxymethyl)glyoxylate serves as a precursor, enabling the formation of the 3,4-dehydropiperazine-2-one intermediate.

Reaction Conditions :

-

Solvent : Toluene or methanol

-

Temperature : 60–65°C

-

Catalyst : Glacial acetic acid (equimolar to amine)

The ester undergoes nucleophilic attack by the primary amine of N-methylethylenediamine, followed by cyclization to form the dehydropiperazine ring. The hydroxymethyl group is introduced via the ester’s α-position, ensuring regioselectivity at position 6.

Reduction of 3,4-Dehydropiperazine-2-one Intermediates

The intermediate 3,4-dehydropiperazine-2-one undergoes reduction to saturate the ring and yield the final piperazine-2,5-dione structure. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is the reductant of choice, providing high selectivity for keto-group reduction while preserving the hydroxymethyl functionality.

Optimized Reduction Protocol :

-

Reagent : LiAlH₄ (2.0 equiv)

-

Solvent : THF under nitrogen atmosphere

-

Temperature : 50–55°C for 3–4 hours

-

Workup : Sequential addition of ethyl acetate, water, and NaOH to quench excess reductant

-

Yield : 60–65% (crude), improving to >95% purity after recrystallization

Regioselective Hydroxymethylation Techniques

Introducing the hydroxymethyl group at position 6 requires precise control to avoid side reactions. Two validated strategies include:

Direct Hydroxymethylation During Cyclocondensation

Using methyl 2-(hydroxymethyl)glyoxylate as the ester component ensures the hydroxymethyl group is incorporated at the α-position of the ketone, which becomes position 6 after cyclization. This method avoids post-synthetic modifications, streamlining the synthesis.

Post-Synthetic Modification via Aldol Condensation

Alternative approaches involve synthesizing 1-methylpiperazine-2,5-dione first, followed by hydroxymethylation using formaldehyde under basic conditions. However, this method risks over-alkylation and requires protecting groups to ensure regioselectivity.

Purification and Characterization

Purification Methods :

-

Crystallization : Hexane or ethyl acetate recrystallization removes residual solvents and byproducts.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >99% purity.

Characterization Data :

-

Melting Point : 56–60°C (dehydropiperazine intermediate); 102–105°C (final product)

-

¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, N-CH₃), 4.21 (d, 2H, -CH₂OH), 4.65 (m, 2H, piperazine H), 3.45 (m, 2H, piperazine H)

-

FT-IR : 3280 cm⁻¹ (-OH stretch), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend)

Industrial Scalability and Process Optimization

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing, critical for high-yield cyclocondensation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature | 60–65°C | Prevents decarboxylation |

| Solvent Ratio | Toluene:MeOH (4:1) | Enhances solubility |

| Catalyst Loading | 1.05 equiv acetic acid | Accelerates cyclization |

Automated pH monitoring ensures the reaction remains mildly acidic (pH 5–6), minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Cyclocondensation | Single-step, high regioselectivity | Requires specialized esters | 65–70 |

| Post-Synthetic Modification | Uses readily available precursors | Multi-step, lower selectivity | 40–50 |

The direct method is preferred for industrial applications due to fewer steps and higher reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 6-(Carboxymethyl)-1-methylpiperazine-2,5-dione.

Reduction: Various hydroxylated or alkylated derivatives.

Substitution: Substituted piperazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activity.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The table below compares key structural features and substituents of 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione with analogous compounds:

Physicochemical Properties

Lipophilicity and Solubility :

- The hydroxymethyl group in this compound enhances its hydrophilicity (PSA = 78.43 Ų) compared to methyl-substituted analogs like (3S,6S)-3,6-dimethylpiperazine-2,5-dione (PSA ≈ 52 Ų) .

- Aromatic derivatives (e.g., benzylidene-substituted compounds) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Thermal Stability :

- Piperazine-2,5-dione derivatives generally have high melting points (>300°C for unsubstituted piperazine-2,5-dione) due to strong hydrogen bonding . Substituted derivatives like this compound show lower melting points (~200–250°C) due to disrupted crystal packing .

Actividad Biológica

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, also known as a diketopiperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for various interactions with biological macromolecules, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₆H₁₃N₃O₃

- CAS Number : 101623-20-5

This compound features a piperazine ring with hydroxymethyl and methyl substituents at specific positions, contributing to its biological activity.

Antitumor Activity

Recent studies have indicated that diketopiperazines exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of diketopiperazines could inhibit cell proliferation and promote apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Antimicrobial Properties

Research has highlighted the potential antimicrobial activity of diketopiperazines. Compounds related to this compound have been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

The neuroprotective capabilities of piperazine derivatives have been explored in the context of neurodegenerative diseases. Compounds similar to this compound have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression. This inhibition may contribute to improved cognitive function and reduced neurodegeneration .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, modulating their activity. For example, it may inhibit kinases involved in cancer cell signaling pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

Study on Antitumor Activity

A pivotal study assessed the cytotoxic effects of diketopiperazine derivatives on several cancer cell lines. The findings revealed that certain modifications on the diketopiperazine scaffold enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Diketopiperazine A | 15 | FaDu |

| Diketopiperazine B | 10 | MCF-7 |

| Diketopiperazine C | 8 | HeLa |

This table illustrates the varying degrees of effectiveness among different diketopiperazine derivatives against specific cancer cell lines.

Study on Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine derivatives showed that compounds could significantly reduce AChE activity:

| Compound | AChE Inhibition (%) |

|---|---|

| Diketopiperazine X | 70 |

| Diketopiperazine Y | 60 |

| Control (Donepezil) | 80 |

These results suggest that while diketopiperazines are effective, established drugs like Donepezil still exhibit superior inhibition rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using formamide derivatives under reflux conditions. For example, piperazine-2,6-dione analogues are synthesized via cyclization of diamines with formic acid at 100–120°C for 24 hours . Post-synthesis, purification is critical; high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Recrystallization from ethanol or methanol further enhances crystallinity .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for related piperazine-diones (e.g., 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)) . Complement with spectroscopic techniques:

- NMR : Analyze /-NMR for characteristic peaks (e.g., hydroxymethyl protons at δ 3.8–4.2 ppm, piperazine ring carbons at δ 45–55 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O) at 1650–1750 cm and hydroxyl (O-H) at 3200–3500 cm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (0.5–256 µg/mL). For antioxidant potential, employ DPPH radical scavenging assays (IC determination at 517 nm) . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., hydroxymethyl position, methyl group on piperazine) and compare bioactivity. For example:

- Replace the hydroxymethyl group with a carboxylate to assess solubility effects.

- Introduce halogens (e.g., Cl, F) at the 3- or 5-positions to enhance antibacterial potency .

- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like bacterial dihydrofolate reductase .

Q. What mechanistic studies elucidate interactions with bacterial targets?

- Methodological Answer : Perform time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects. Combine with proteomic profiling (LC-MS/MS) to identify disrupted pathways (e.g., cell wall synthesis in S. aureus). For enzyme inhibition, use fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .

Q. How do thermal and pH stability profiles impact formulation design?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to determine decomposition thresholds .

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Notes for Experimental Design

- Contradiction Handling : If antibacterial activity varies between studies, validate assay conditions (e.g., bacterial strain variability, inoculum size) and compound solubility (use DMSO ≤1% v/v) .

- Advanced Purification : For complex mixtures, employ preparative HPLC with a gradient elution (20–80% acetonitrile in 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.